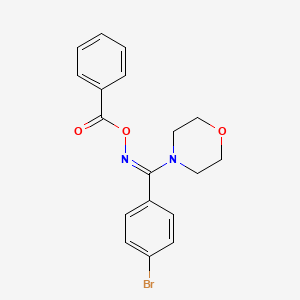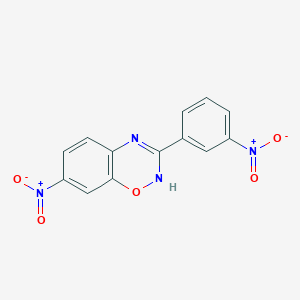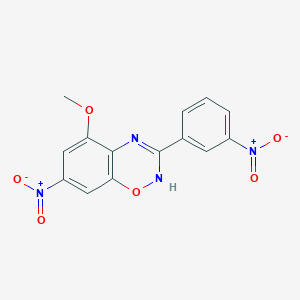
3-phenyl-2-propen-1-yl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate
Vue d'ensemble
Description
3-phenyl-2-propen-1-yl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate, also known as TFP, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. TFP is a fluorinated derivative of ethyl cinnamate, which is commonly used in the fragrance and flavor industry. TFP has been shown to have a variety of potential applications in the fields of chemistry, biology, and medicine.
Mécanisme D'action
The mechanism of action of 3-phenyl-2-propen-1-yl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate involves its reaction with ROS, which leads to the formation of a fluorescent product. This reaction is highly specific, as 3-phenyl-2-propen-1-yl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate does not react with other molecules in the cell. The fluorescent signal produced by 3-phenyl-2-propen-1-yl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate can be used to monitor changes in ROS levels in real-time, providing valuable insights into cellular processes.
Biochemical and Physiological Effects
3-phenyl-2-propen-1-yl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate has been shown to have minimal toxicity and does not appear to have any significant effects on cellular metabolism or physiology. This makes it an ideal candidate for use as a fluorescent probe in living cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-phenyl-2-propen-1-yl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate is its high selectivity for ROS, which allows for precise monitoring of these molecules in living cells. Additionally, 3-phenyl-2-propen-1-yl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate is relatively easy to synthesize and purify, making it accessible to a wide range of researchers. However, one limitation of 3-phenyl-2-propen-1-yl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate is its relatively low quantum yield, which can make it difficult to detect at low concentrations.
Orientations Futures
There are a variety of potential future directions for research involving 3-phenyl-2-propen-1-yl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate. One area of interest is the development of 3-phenyl-2-propen-1-yl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate-based probes for other reactive molecules, such as nitrogen species or reactive sulfur species. Additionally, 3-phenyl-2-propen-1-yl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate could be used in combination with other fluorescent probes to monitor multiple cellular processes simultaneously. Finally, 3-phenyl-2-propen-1-yl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate could be used in drug discovery to identify compounds that modulate ROS levels in cells.
Applications De Recherche Scientifique
3-phenyl-2-propen-1-yl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of 3-phenyl-2-propen-1-yl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that are involved in a variety of physiological processes, but can also cause damage to cells and tissues if their levels become too high. 3-phenyl-2-propen-1-yl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate has been shown to selectively react with ROS, producing a fluorescent signal that can be detected using microscopy or other imaging techniques.
Propriétés
IUPAC Name |
[(E)-3-phenylprop-2-enyl] 3,3,3-trifluoro-2-(trifluoromethyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F6O2/c14-12(15,16)10(13(17,18)19)11(20)21-8-4-7-9-5-2-1-3-6-9/h1-7,10H,8H2/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSFRXYMRRNPQX-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC(=O)C(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC(=O)C(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-3-phenylprop-2-enyl] 3,3,3-trifluoro-2-(trifluoromethyl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2'-(4-chlorophenyl)-1',10b'-dihydrospiro[cyclopentane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B3829661.png)
![2-(4-chlorophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B3829665.png)

![4-[(diphenylacetyl)amino]-N-(3-hydroxyphenyl)benzamide](/img/structure/B3829681.png)
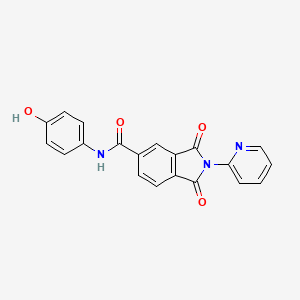

![2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-methyl-2-propen-1-yl)acetamide](/img/structure/B3829705.png)
![4-[5-(4-carboxybenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]-2-hydroxybenzoic acid](/img/structure/B3829716.png)

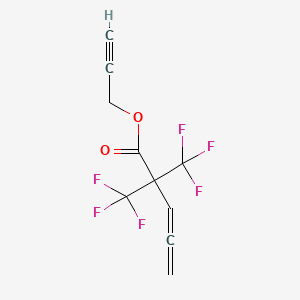
![2-{[4-(allylamino)-6-chloro-1,3,5-triazin-2-yl]amino}ethanol](/img/structure/B3829760.png)
